tert-Butyl 6-bromo-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 6-bromo-1H-indole-1-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is particularly notable for its role as a building block in organic synthesis, especially in the development of pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
Tert-Butyl 6-bromo-1H-indole-1-carboxylate, also known as 1-BOC-6-Bromoindole, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders, including cancer and microbial infections, has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . The bromine atom in 1-BOC-6-Bromoindole could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins.
Biochemical Pathways
Given the biological activities of indole derivatives, it can be inferred that 1-boc-6-bromoindole may influence pathways related to cell proliferation, apoptosis, and microbial growth .
Pharmacokinetics
The tert-butyl group in 1-boc-6-bromoindole could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Based on the known biological activities of indole derivatives, it can be speculated that 1-boc-6-bromoindole may exert anti-cancer, anti-microbial, and other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 6-bromo-1H-indole-1-carboxylate can be synthesized through various methods. One common approach involves the bromination of tert-butyl indole-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 6-bromo-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Plays a role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 6-chloro-1H-indole-1-carboxylate
- tert-Butyl 6-fluoro-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-bromo-1H-indole-1-carboxylate is unique due to the presence of the bromine atom at the 6-position of the indole ring. This specific substitution pattern can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 6-bromoindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWFTDOMYJYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466289 | |
Record name | 1-BOC-6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-26-9 | |
Record name | 1-BOC-6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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